5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Beschreibung
5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes various functional groups such as cyano, diethylamino, oxoethyl, sulfanyl, fluorophenyl, furyl, and pyridinecarboxamide
Eigenschaften
Molekularformel |
C24H25FN4O3S |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C24H25FN4O3S/c1-4-29(5-2)20(30)14-33-24-18(13-26)22(19-7-6-12-32-19)21(15(3)27-24)23(31)28-17-10-8-16(25)9-11-17/h6-12,22,27H,4-5,14H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
BUHSBNNAHJIEMS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)F)C3=CC=CO3)C#N |
Kanonische SMILES |
CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=C(C=C2)F)C3=CC=CO3)C#N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:
Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors to form the pyridine ring.
Introduction of Functional Groups: Various functional groups such as cyano, diethylamino, oxoethyl, and sulfanyl are introduced through nucleophilic substitution, electrophilic addition, or other organic reactions.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridinecarboxamide derivatives with different functional groups. Examples include:
- 5-cyano-6-{[2-(dimethylamino)-2-oxoethyl]sulfanyl}-N-(4-chlorophenyl)-4-(2-thienyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
- 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-bromophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Uniqueness
The uniqueness of 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-N-(4-fluorophenyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
